(1-methyl-1H-imidazol-2-yl)methanesulfonamide
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Overview
Description
(1-Methyl-1H-imidazol-2-yl)methanesulfonamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the first position and a methanesulfonamide group at the second position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-imidazol-2-yl)methanesulfonamide can be achieved through various methods. One common approach involves the reaction of 1-methylimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-imidazol-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The imidazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
(1-Methyl-1H-imidazol-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-methyl-1H-imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A closely related compound with a similar structure but lacking the methanesulfonamide group.
2-Methylimidazole: Another imidazole derivative with a methyl group at the second position.
Benzimidazole: A fused ring system containing an imidazole ring fused to a benzene ring.
Uniqueness
(1-Methyl-1H-imidazol-2-yl)methanesulfonamide is unique due to the presence of both a methyl group and a methanesulfonamide group on the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H9N3O2S |
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Molecular Weight |
175.21 g/mol |
IUPAC Name |
(1-methylimidazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C5H9N3O2S/c1-8-3-2-7-5(8)4-11(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10) |
InChI Key |
GQUQIHALQPMUPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CS(=O)(=O)N |
Origin of Product |
United States |
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